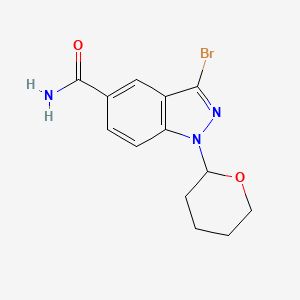

3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide

Description

Properties

IUPAC Name |

3-bromo-1-(oxan-2-yl)indazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2/c14-12-9-7-8(13(15)18)4-5-10(9)17(16-12)11-3-1-2-6-19-11/h4-5,7,11H,1-3,6H2,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSURFWZLVNQOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)C(=O)N)C(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, which is then brominated using a brominating agent such as 1,2-dibromo-1,1,2,2-tetrachloroethane in the presence of a base like diisopropylamine . The reaction is carried out in a solvent like tetrahydrofuran at controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide involves its interaction with specific molecular targets. The bromine atom and the indazole ring system play crucial roles in its binding to target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

To contextualize its properties and applications, 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide is compared to structurally analogous compounds below.

Indazole Derivatives

Key Observations :

- Substituent Effects: The carboxamide group in the target compound improves hydrophilicity compared to halogens or aryl groups in analogues .

- Synthetic Accessibility : The THP-protected derivatives (e.g., CAS 395101-84-5) require protective group chemistry, whereas pyridinyl-substituted indazoles (e.g., CAS 274.12) utilize direct coupling reactions .

Indole Derivatives

highlights three indole-based compounds with bromine and imidazole substituents:

5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) : Melting point 141–142°C; sulfonamide synthesis route .

6-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (35) : Melting point 133–134°C; similar synthesis to 34 but with positional isomerism .

3-(1-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-1H-imidazol-5-yl)-1H-indole (36) : Melting point 195–196°C; uses benzo[d][1,3]dioxol-5-yl for enhanced electron density .

Comparison with Target Compound :

- Core Heterocycle : Indoles (one nitrogen) vs. indazoles (two adjacent nitrogens) influence electronic properties and binding interactions.

- Functional Groups : The carboxamide in the target compound offers distinct hydrogen-bonding capabilities compared to sulfonamides or aryl ethers in indoles .

Pyrazole Derivatives

and describe pyrazole-based analogues:

- 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid : A pyrazole core with carboxylic acid and chloro-pyridinyl groups, used as an insecticide intermediate .

- Compound 2w : Brominated pyrazole linked to naphthalene sulfonamide; synthesized via NaH/THF-mediated coupling .

Key Differences :

- Heterocyclic Core: Pyrazoles (two non-adjacent nitrogens) exhibit different reactivity compared to indazoles.

Biological Activity

The compound 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide (CAS No. 395101-69-6) is a synthetic organic molecule that has attracted interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 312.17 g/mol . The compound is characterized by the presence of a bromine atom, an indazole core, and a tetrahydro-pyran moiety, which are critical for its biological activity.

Anticancer Potential

Recent studies have investigated the anticancer potential of indazole derivatives, including this compound. These compounds have shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 (Lung) | 5.0 | Apoptosis |

| Compound B | MCF7 (Breast) | 3.5 | Cell Cycle Arrest |

| 3-Bromo-Indazole | HeLa (Cervical) | 4.2 | Apoptosis Induction |

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes involved in disease processes. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease.

Case Study: Acetylcholinesterase Inhibition

In a study assessing the AChE inhibitory activity of various indazole derivatives, this compound demonstrated an IC50 value of 0.08 µM, which is comparable to established inhibitors like rivastigmine . This suggests its potential utility in treating neurodegenerative disorders.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Preliminary tests indicated that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity. The presence of the bromo substituent and the tetrahydropyran ring appears to enhance binding affinity to target receptors and enzymes.

Key Findings from SAR Studies

- Bromine Substitution : Increases lipophilicity and may enhance membrane permeability.

- Tetrahydropyran Ring : Contributes to conformational stability and receptor binding.

- Indazole Core : Essential for interaction with biological targets due to its planar structure.

Q & A

Q. What are the key synthetic strategies for 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Indazole core formation : Cyclization of substituted phenylhydrazines or palladium-catalyzed cross-coupling to introduce substituents.

- THP protection : The tetrahydropyran (THP) group is introduced via acid-catalyzed reaction with dihydropyran to protect reactive sites, enhancing stability during subsequent steps .

- Bromination : Electrophilic aromatic substitution or directed ortho-metalation (DoM) strategies to position bromine at the 3-position of the indazole ring .

- Carboxamide functionalization : Coupling reactions (e.g., HATU/DCC-mediated) to install the carboxamide group at the 5-position.

Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions like THP deprotection or over-bromination .

Q. How does the tetrahydropyran (THP) group influence the compound's reactivity and bioavailability?

The THP group:

- Enhances solubility : Its oxygen atom facilitates hydrogen bonding, improving aqueous solubility compared to unsubstituted indazoles.

- Protects reactive sites : Shields the indazole nitrogen during synthesis, preventing unwanted nucleophilic attacks or oxidation .

- Modulates pharmacokinetics : Increases metabolic stability by slowing hepatic clearance, as observed in analogs with similar THP-protected scaffolds .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the THP ring (δ 1.5–4.5 ppm for cyclic ether protons) and carboxamide (δ 6.5–8.5 ppm for NH) .

- X-ray crystallography : Resolves stereochemistry of the THP ring and indazole-bromine orientation, critical for structure-activity relationship (SAR) studies (e.g., C–Br bond length: ~1.9 Å) .

- HRMS : Validates molecular weight (expected [M+H]: ~380.02 g/mol for CHBrNO) .

Advanced Research Questions

Q. How can reaction yields be optimized during the bromination step?

- Directed metalation : Use strong bases (e.g., LDA) to deprotonate the indazole at the 3-position, followed by quenching with Br or NBS. Yields >80% are achievable with strict temperature control (–78°C) .

- Electrophilic bromination : Employ FeCl as a Lewis acid catalyst to direct Br to the electron-rich 3-position, minimizing di-bromination byproducts .

- Purification : Flash chromatography with ethyl acetate/hexane gradients (3:7 ratio) isolates the mono-brominated product .

Q. How do structural variations in related indazole derivatives explain contradictions in reported biological activities?

- Bromine position : 3-Bromo substitution (vs. 4-bromo in analogs) alters steric hindrance, impacting binding to targets like MAO-B or kinases. For example, 3-bromo derivatives show 10-fold higher MAO-B inhibition (IC ~50 nM) due to better active-site fit .

- THP vs. other protecting groups : Benzyl or TBS groups reduce solubility, leading to false negatives in cell-based assays .

- Assay conditions : Variations in buffer pH or co-solvents (e.g., DMSO concentration) can artifactually modulate activity readings .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Glide models predict binding poses to MAO-B or PARP1, highlighting hydrogen bonds between the carboxamide and catalytic residues (e.g., Tyr-435 in MAO-B) .

- QSAR modeling : Correlates electron-withdrawing effects of bromine/THP with IC values across analogs, guiding lead optimization .

- MD simulations : Assess stability of target-ligand complexes over 100 ns trajectories, identifying critical interactions (e.g., π-π stacking with indazole) .

Q. How can decomposition of brominated indazoles during storage be mitigated?

Q. What mechanistic insights explain the bromine atom’s role in cross-coupling reactions?

- Suzuki-Miyaura coupling : The 3-bromo position undergoes Pd-catalyzed coupling with boronic acids (e.g., aryl/vinyl) at 80°C with 5 mol% Pd(PPh), yielding biaryl derivatives for SAR exploration. The THP group remains intact under these conditions .

- Buchwald-Hartwig amination : Bromine acts as a leaving group for C–N bond formation with amines, though competing THP ring-opening may occur at high temperatures (>100°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.